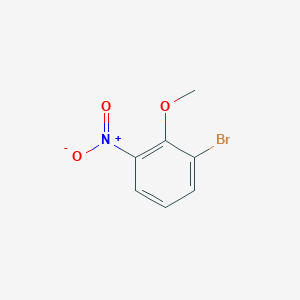

1-Bromo-2-methoxy-3-nitrobenzene

Beschreibung

Significance of Substituted Benzene (B151609) Derivatives in Contemporary Chemical Research

Substituted benzene derivatives are organic compounds that stem from benzene, a ring-shaped molecule composed of six carbon atoms. ontosight.ainumberanalytics.com These derivatives are formed when one or more hydrogen atoms on the benzene ring are replaced by other functional groups. ontosight.ai This substitution is a cornerstone of modern organic chemistry, as it significantly modifies the physical and chemical properties of the parent benzene molecule, including its melting point, boiling point, solubility, and reactivity. ontosight.ai

The versatility of substituted benzenes makes them indispensable in numerous fields. ontosight.ainumberanalytics.com In the pharmaceutical industry, many drugs feature a benzene ring as a core part of their structure, and their synthesis often relies on benzene derivatives as key intermediates or precursors. ontosight.ainumberanalytics.com They are also fundamental in the creation of polymers, dyes, agrochemicals, and pigments. ontosight.ainih.govacs.org The ability to introduce a wide array of functional groups onto the benzene ring allows chemists to fine-tune the molecule's properties for specific applications, making these compounds essential building blocks in the synthesis of complex molecules. numberanalytics.comfiveable.me The study of how different substituents influence the reactivity of the benzene ring is crucial for designing effective synthetic pathways. fiveable.mefiveable.me

Overview of the Research Landscape Surrounding 1-Bromo-2-methoxy-3-nitrobenzene

This compound, a polysubstituted benzene derivative, serves as a significant intermediate in various chemical syntheses. cymitquimica.combiosynth.commusechem.com Research highlights its role as a crucial building block in the production of pharmaceuticals, agrochemicals, and other specialized organic compounds. cymitquimica.commusechem.cominnospk.com

A notable application of this compound is its use as an intermediate in the synthesis of Eltrombopag, a medication for treating low blood platelet counts (thrombocytopenia). innospk.com The specific arrangement of the bromo, methoxy (B1213986), and nitro groups on the benzene ring provides the necessary reactivity for the complex organic reactions required to construct the Eltrombopag molecule. innospk.com Beyond this specific pharmaceutical application, its versatility makes it a valuable component for synthesizing other complex molecules, including dyes and specialty chemicals. innospk.com The compound is also available from various chemical suppliers, indicating its use as a potential reference standard in analytical chemistry techniques. smolecule.com

Aromatic Chemistry Contextualization of this compound

The chemical behavior of this compound is dictated by the interplay of its three distinct substituents on the aromatic ring. The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution. cymitquimica.com Conversely, the methoxy group (-OCH3) is an electron-donating group. cymitquimica.com The bromine atom (-Br) can function as a leaving group in nucleophilic substitution reactions. smolecule.com This unique combination of functional groups makes the compound a versatile reagent in organic synthesis. musechem.com

Key chemical reactions involving this compound include:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles. smolecule.com

Reduction: The nitro group can be reduced to form an amino group (-NH2), a common and important transformation for producing substituted anilines, which are themselves valuable precursors for dyes, polymers, and pharmaceuticals. nih.govacs.orgsmolecule.com

The synthesis of this compound can be achieved from 2-bromo-6-nitrophenol (B84729) by reacting it with iodomethane (B122720) in the presence of a base like potassium carbonate. echemi.comchemicalbook.com

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 98775-19-0 biosynth.comsmolecule.com |

| Molecular Formula | C7H6BrNO3 biosynth.comsmolecule.com |

| Molecular Weight | 232.03 g/mol biosynth.comsmolecule.com |

| Appearance | Pale yellow to yellow powder or solid innospk.comechemi.com |

| Melting Point | 51-56 °C biosynth.comchemicalbook.com |

| Solubility | Moderately soluble in organic solvents like ethanol (B145695) and acetone (B3395972); less soluble in water. cymitquimica.com |

Spectroscopic and Identification Data

| Data Type | Identifier |

|---|---|

| IUPAC Name | This compound smolecule.comsigmaaldrich.com |

| InChI Key | YAYBLVOBUIXMQY-UHFFFAOYSA-N smolecule.comsigmaaldrich.com |

| Canonical SMILES | COC1=C(C=CC=C1Br)N+[O-] biosynth.comsmolecule.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYBLVOBUIXMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00913085 | |

| Record name | 1-Bromo-2-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98775-19-0 | |

| Record name | 1-Bromo-2-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-methoxy-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 Bromo 2 Methoxy 3 Nitrobenzene

Established Synthetic Routes to 1-Bromo-2-methoxy-3-nitrobenzene

The synthesis of this compound, a key intermediate in the production of various organic compounds, is well-documented in chemical literature. guidechem.cominnospk.com The most prominently established and widely utilized method involves the O-alkylation of 2-Bromo-6-nitrophenol (B84729). echemi.comchemicalbook.com

Synthesis from 2-Bromo-6-nitrophenol via O-Alkylation

This synthetic route is favored for its efficiency and high yields. The process begins with the precursor 2-Bromo-6-nitrophenol, a compound used in the synthesis of pharmaceuticals like Eltrombopag, an agonist for the Thrombopoietin receptor. chemicalbook.com

The O-alkylation reaction is typically carried out using methyl iodide as the methylating agent and potassium carbonate as a base. echemi.comchemicalbook.com The choice of solvent plays a crucial role in the reaction's success, with acetone (B3395972) and dimethylformamide (DMF) being the most common options. echemi.com

When acetone is used as the solvent, the reaction mixture, consisting of 2-Bromo-6-nitrophenol, potassium carbonate, and iodomethane (B122720), is heated to reflux, often overnight. echemi.comchemicalbook.com In one documented procedure, the reaction was heated to 70°C for 40 hours. echemi.com Alternatively, when DMF is the solvent, the reaction can often proceed at room temperature overnight. echemi.com Potassium carbonate's role is to deprotonate the phenolic hydroxyl group of 2-Bromo-6-nitrophenol, forming a phenoxide ion which then acts as a nucleophile, attacking the methyl iodide in a classic Williamson ether synthesis.

Below is a table summarizing typical reaction conditions:

| Starting Material | Reagents | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| 2-Bromo-6-nitrophenol | Methyl Iodide, Potassium Carbonate | Acetone | Reflux (e.g., 70°C) | Overnight to 40 hours |

| 2-Bromo-6-nitrophenol | Methyl Iodide, Potassium Carbonate | DMF | Room Temperature | Overnight |

The yield of this compound from this method is consistently high, often reaching or exceeding 90%. echemi.com Several factors can be optimized to ensure maximum yield. The molar ratio of the reactants is a key parameter. Typically, an excess of both potassium carbonate and methyl iodide is used to drive the reaction to completion. For instance, two equivalents of both potassium carbonate and iodomethane relative to 2-bromo-6-nitrophenol have been successfully employed. chemicalbook.com

Post-reaction workup is also critical for isolating a pure product. Standard procedures involve filtering the reaction mixture to remove inorganic salts, followed by concentration of the filtrate under reduced pressure. echemi.comchemicalbook.com The crude product is often purified by silica (B1680970) gel column chromatography to yield this compound as a pale yellow or brown solid. echemi.com

The following table provides a summary of reported yields from various experimental conditions:

| Solvent | Reactant Ratios (Phenol:K2CO3:MeI) | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acetone | 1:2:2 | Reflux, overnight | 97% | chemicalbook.com |

| Acetone | 1:2:2 | Reflux, overnight | 89% | echemi.com |

| Acetone | 1:1.2:1.5 | 70°C, 40 hours | 90% | echemi.com |

| DMF | 1:3:2 | Room temperature, overnight | Not explicitly stated, but "complete conversion" | echemi.com |

Alternative Synthetic Approaches for Brominated and Methoxylated Nitrobenzenes

While O-alkylation of 2-Bromo-6-nitrophenol is the most direct route, other strategies exist for the synthesis of related brominated and methoxylated nitrobenzenes. These often involve multi-step processes that introduce the bromo, methoxy (B1213986), and nitro groups onto an aromatic precursor.

A common strategy in aromatic synthesis is the sequential introduction of functional groups through electrophilic aromatic substitution reactions. nih.gov The order of these reactions is crucial as the existing substituents on the benzene (B151609) ring direct the position of incoming groups.

For instance, starting with an aromatic precursor, one could perform a nitration reaction followed by bromination, or vice versa. The nitration of benzene is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.ukchemistrysteps.com The methoxy group (-OCH3) is an ortho-, para-director and an activating group, meaning it directs incoming electrophiles to the positions ortho and para to it and makes the ring more reactive. msu.edulibretexts.org Conversely, the nitro group (-NO2) is a meta-director and a deactivating group, making the ring less reactive. msu.edulibretexts.org The bromo group (-Br) is also an ortho-, para-director but is deactivating. libretexts.org

Therefore, synthesizing a specific isomer like this compound requires careful planning of the synthetic sequence to ensure the correct regiochemistry. For example, starting with anisole (B1667542) (methoxybenzene), bromination would yield a mixture of ortho- and para-bromoanisole. msu.edulibretexts.org Subsequent nitration of ortho-bromoanisole would be influenced by both the methoxy and bromo groups.

The introduction of a methoxy group can be achieved through various methods. As discussed, the Williamson ether synthesis is a common approach, where a phenoxide is reacted with a methyl halide. echemi.comchemicalbook.com This is the method used in the primary synthesis of this compound from 2-Bromo-6-nitrophenol.

In other contexts, methoxy groups can be introduced through nucleophilic aromatic substitution on a suitably activated aromatic ring. For example, a nitro group can activate an adjacent halogen for substitution by a nucleophile like methoxide.

Another approach could involve the use of diazomethane (B1218177) or dimethyl sulfate (B86663) as methylating agents, though these are often more hazardous than methyl iodide. The choice of method for introducing the methoxy group would depend on the specific precursor available and the other functional groups present in the molecule to avoid unwanted side reactions.

Advanced Synthetic Strategies and Green Chemistry Perspectives

The synthesis of specifically substituted aromatic compounds like this compound requires precise control over reaction conditions and methodologies. Modern synthetic chemistry emphasizes not only high yield and selectivity but also the incorporation of sustainable or "green" practices. This involves the use of catalytic methods to minimize waste and the strategic planning of reaction pathways to avoid hazardous reagents and multiple, inefficient steps.

The introduction of a bromine atom onto an aromatic ring is a cornerstone of organic synthesis. While traditional methods often rely on stoichiometric amounts of molecular bromine and a Lewis acid catalyst, contemporary approaches focus on more efficient and environmentally benign catalytic systems. libretexts.org

Transition-metal catalysis has emerged as a powerful tool for the C-H bromination of aromatic substrates. thieme-connect.com These methods can offer high regioselectivity, often directed by existing functional groups on the ring. For instance, palladium-catalyzed reactions frequently use a directing group to achieve selective ortho-bromination. thieme-connect.comorganic-chemistry.org The catalytic cycle may involve a Pd(II)–Pd(IV) pathway, which includes C–H activation, oxidation by a bromine source like N-bromosuccinimide (NBS), and reductive elimination to form the C-Br bond. thieme-connect.com Other transition metals, including rhodium, copper, and gold, have also been employed to mediate such transformations. thieme-connect.comacs.org

From a green chemistry perspective, oxidative bromination is particularly attractive as it can use bromide salts (like NaBr or KBr) or hydrobromic acid (HBr) as the bromine source, with an oxidant to generate the active brominating species in situ. nih.govteknoscienze.com Molecular oxygen (from air) is an ideal green oxidant, and systems have been developed that use air for aerobic oxidative bromination. nih.gov Some methods are even transition-metal-free, utilizing ionic liquids or photocatalysis to promote the reaction under visible light. acs.orgnih.gov These processes increase the atom economy of bromine and avoid the use of hazardous liquid bromine. nih.govrsc.org

Below is a table summarizing various catalytic bromination methods.

| Catalyst System | Bromine Source | Oxidant | Key Features |

| Palladium(II) acetate (B1210297) | N-Bromosuccinimide (NBS) | - | Ligand-directed C-H activation; high ortho-selectivity. thieme-connect.com |

| Rhodium(III) | N-Bromosuccinimide (NBS) | - | C-H bond activation for ortho-halogenation. organic-chemistry.org |

| Iodine Bromide (in situ) | Bromine | - | Effective catalyst for activated and deactivated substrates. ias.ac.in |

| Vanadium(V) or Molybdenum(VI) | Potassium Bromide (KBr) | Hydrogen Peroxide (H₂O₂) | Sustainable method using cheap and safer reagents. rsc.org |

| Ionic Liquid | HBr or NaBr/AcOH | Molecular Oxygen (O₂) | Transition-metal-free aerobic bromination with controllable selectivity. nih.gov |

| Microporous Organic Polymers | Hydrobromic Acid (HBr) | Molecular Oxygen (O₂) | Heterogeneous, metal-free photocatalysis under visible light. acs.org |

Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, particularly those bearing strong electron-withdrawing groups. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comstackexchange.com The subsequent departure of a leaving group restores the ring's aromaticity. nih.gov

For a reaction to occur, two main conditions must be met: the presence of a good leaving group (typically a halide) and strong activation of the ring by electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the leaving group. wikipedia.orglibretexts.org The methoxy group (-OCH₃) in this compound is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, the powerful electron-withdrawing nitro group is essential for activating the ring.

In analogous systems like p-chloronitrobenzene, the nitro group at the para position effectively stabilizes the negative charge of the Meisenheimer complex through resonance, facilitating the substitution of the chlorine atom. stackexchange.com If the nitro group is in the meta position relative to the leaving group, this resonance stabilization is not possible, and the reaction is significantly slower or does not occur. stackexchange.comlibretexts.org In this compound, the nitro group is meta to the bromine atom, which would suggest low reactivity for the bromine in an SNAr reaction. However, it is ortho to the methoxy group. The interplay between the activating nitro group and the deactivating (for SNAr) methoxy group, along with their relative positions, creates a complex reactivity profile that must be carefully considered when planning synthetic steps.

The synthesis of a specific isomer of a polysubstituted benzene, such as this compound, is a significant challenge due to the directing effects of the substituents already present on the ring. youtube.com The order in which substituents are introduced is crucial for achieving the desired regiochemistry. libretexts.org

The directing effects of the three substituents are as follows:

Methoxy group (-OCH₃): A strongly activating, ortho, para-director. byjus.com

Bromo group (-Br): A deactivating, but ortho, para-director. libretexts.org

Nitro group (-NO₂): A strongly deactivating, meta-director. libretexts.org

Synthesizing the target molecule requires a strategy that reconciles these conflicting directing effects. For example, brominating 2-methoxy-3-nitroanisole would likely be difficult to control, as the powerful ortho, para-directing methoxy group would direct the incoming bromine to positions 4 and 6, not position 1. Similarly, nitrating 1-bromo-2-methoxyanisole would be complex; the methoxy group would direct nitration to the ortho and para positions, while the bromine would also direct to its own ortho and para positions. The strongest activating group, the methoxy group, would likely dominate, but a mixture of products would be expected. youtube.com

A common strategy to overcome these challenges is to use a "blocking" group or to perform the synthesis via a multi-step sequence that installs the groups in a specific order. For instance, one might start with a molecule where the desired substitution pattern is already partially established and the directing effects align favorably for the next step. Benzannulation, the construction of the aromatic ring from acyclic precursors, offers an alternative strategy that can provide better regioselectivity and reduce the number of synthetic steps compared to modifying an existing benzene ring. rsc.orgresearchgate.net

Reaction Mechanisms of this compound and its Derivatives

The functional groups on this compound—bromine, methoxy, and nitro—define its chemical reactivity, allowing for a range of transformations.

The bromine atom on the aromatic ring can be replaced by a nucleophile, typically through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org As discussed previously, the rate of SNAr reactions is highly dependent on the presence of electron-withdrawing groups ortho or para to the leaving group. stackexchange.com

In this compound, the nitro group is meta to the bromine atom. This positioning does not allow the nitro group to directly stabilize the negative charge of the Meisenheimer intermediate via resonance, which is the primary activating effect in SNAr reactions. stackexchange.comechemi.com Consequently, the direct nucleophilic substitution of the bromine atom is expected to be slow and require harsh reaction conditions. The reaction proceeds through the addition of a nucleophile to the carbon bearing the bromine, forming a high-energy anionic intermediate, followed by the elimination of the bromide ion to yield the substituted product. stackexchange.com The electron-donating methoxy group at the ortho position further deactivates the ring toward this type of reaction. Therefore, reactions involving the substitution of the bromine moiety are generally disfavored compared to analogous systems with ortho or para nitro activation. libretexts.org

The reduction of an aromatic nitro group to an amine is a fundamental and widely used transformation in organic synthesis. acs.orgwikipedia.org This conversion can be achieved using various reagents and conditions, including catalytic hydrogenation or dissolving metal reductions. wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. commonorganicchemistry.com

Mechanism: The reaction typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, with hydrogen gas (H₂) as the reductant. commonorganicchemistry.comstackexchange.com The process is believed to occur in a stepwise manner on the surface of the catalyst. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamine (B1172632) (-NHOH). The final step is the reduction of the hydroxylamine to the amine (-NH₂). acs.orgrsc.org

Metal/Acid Reductions: Another classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). commonorganicchemistry.comstackexchange.com

Mechanism: This reaction proceeds through a series of single-electron transfers from the metal to the nitro group. stackexchange.com Similar to catalytic hydrogenation, the reaction is thought to proceed through nitroso and hydroxylamine intermediates before the final amine product is formed. acs.orgrsc.org

The general pathway for the reduction can be summarized as follows: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For example, catalytic hydrogenation with Pd/C can sometimes also cause the removal of a bromine atom (hydrodehalogenation), which may be an undesirable side reaction. commonorganicchemistry.com In such cases, reagents like iron in acidic media or tin(II) chloride can be milder and more selective choices. commonorganicchemistry.com

| Reagent/Catalyst | Conditions | Intermediates | Selectivity Notes |

| H₂ / Pd/C | Hydrogen gas, often at atmospheric or slightly elevated pressure | Nitroso, Hydroxylamine | Highly efficient but can also reduce other functional groups and cause dehalogenation. commonorganicchemistry.com |

| Fe / HCl or NH₄Cl | Acidic or neutral aqueous solution | Nitroso, Hydroxylamine | A classic, cost-effective method often used in industrial settings. acs.orgcommonorganicchemistry.com |

| SnCl₂ / HCl | Acidic solution | Nitroso, Hydroxylamine | A mild reagent that is often selective for the nitro group. wikipedia.orgcommonorganicchemistry.com |

| Na₂S or Na₂S₂O₄ | Aqueous or alcoholic solution | Nitroso, Hydroxylamine | Can be used for selective reduction of one nitro group in a dinitro compound. wikipedia.org |

Oxidative Pathways of the Methoxy Group

The methoxy group (-OCH₃) in aromatic compounds, while generally stable, can undergo oxidative transformations under specific conditions. For substituted nitroanisoles, such as this compound, oxidative pathways can include O-demethylation to the corresponding phenol (B47542) or hydroxylation of the benzene ring.

Metabolic studies on closely related compounds, such as 2-nitroanisole, have shown that oxidation can occur via two main pathways. The primary metabolic route is O-demethylation, which results in the formation of 2-nitrophenol. favv-afsca.be A secondary pathway involves the hydroxylation of the aromatic ring to produce dihydroxynitrobenzene derivatives. favv-afsca.be These biological transformations, often catalyzed by cytochrome P450 enzymes, suggest that chemical oxidation could potentially yield similar products. favv-afsca.be

In a synthetic context, the oxidation of the methoxy group in anisole derivatives can lead to a variety of products. Studies on the enzymatic oxidation of anisole have demonstrated that it can undergo both demethylation to phenol and hydroxylation at various positions on the aromatic ring, leading to methoxyphenols and other oxygenated products. nih.gov While specific studies on the chemical oxidation of this compound are not extensively documented, the electronic nature of the substituents would play a crucial role in directing the regioselectivity of such reactions. The electron-withdrawing nitro group deactivates the ring towards electrophilic attack, which is a common mechanism in many oxidation reactions.

Table 1: Potential Oxidative Pathways of the Methoxy Group

| Reaction Type | Potential Product | Comments |

| O-Demethylation | 2-Bromo-6-nitrophenol | This pathway is analogous to the primary metabolic route of 2-nitroanisole. |

| Ring Hydroxylation | Bromo-methoxy-nitro-benzenediol isomers | The position of hydroxylation would be influenced by the directing effects of the existing substituents. |

Ullmann Cross-Coupling Reactions and Palladium-Mediated Transformations

The bromine atom on the aromatic ring of this compound serves as a key handle for transition metal-catalyzed cross-coupling reactions. Both copper-catalyzed Ullmann reactions and palladium-mediated transformations are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Coupling with β-Halo-enals, -enones, and -esters

In palladium-catalyzed reactions, such as the Heck or Suzuki coupling, the electron-withdrawing nitro group would likely enhance the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst. However, the steric hindrance from the adjacent methoxy group might influence the efficiency of the coupling.

Formation of Substituted Diphenyl Ethers

The synthesis of diphenyl ethers is a classic application of the Ullmann condensation and has been significantly advanced by the development of palladium-catalyzed methods. These reactions typically involve the coupling of an aryl halide with a phenol.

Ullmann Condensation: The traditional Ullmann reaction for diphenyl ether synthesis involves the copper-catalyzed reaction of an aryl halide with a phenoxide. nih.gov This method often requires high temperatures and stoichiometric amounts of copper. nih.gov Modern protocols have introduced the use of various ligands to facilitate the reaction under milder conditions. nih.govresearchgate.net For this compound, a reaction with a substituted phenol in the presence of a copper catalyst and a suitable base would be expected to yield the corresponding substituted diphenyl ether.

Palladium-Catalyzed Synthesis: Palladium-catalyzed methods for the synthesis of diaryl ethers, often referred to as Buchwald-Hartwig amination-type reactions for ethers, provide a more versatile and milder alternative to the Ullmann condensation. researchgate.netnih.gov These reactions typically employ a palladium catalyst with a specialized ligand to couple an aryl halide with a phenol. The electronic properties of the nitro group in this compound would likely make it a suitable substrate for this type of transformation. researchgate.net

Table 2: Representative Conditions for Diphenyl Ether Synthesis

| Reaction Type | Catalyst/Ligand System | Typical Base | Typical Solvent | Temperature Range (°C) |

| Ullmann Condensation | CuI / Phenanthroline derivatives | K₂CO₃ or Cs₂CO₃ | DMF or Dioxane | 100-160 |

| Palladium-Catalyzed Coupling | Pd(OAc)₂ / Phosphine-based ligands (e.g., BINAP) | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-120 |

It is important to note that the specific substitution pattern of this compound, with substituents at the 1, 2, and 3 positions, may introduce steric challenges that could affect reaction rates and yields in these cross-coupling reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of organic structures, offering atom-specific information about the chemical environment and connectivity.

The ¹H NMR spectrum of 1-Bromo-2-methoxy-3-nitrobenzene provides definitive evidence for its structure through chemical shifts, integration, and spin-spin coupling patterns. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the spectrum displays distinct signals corresponding to the methoxy (B1213986) protons and the aromatic protons. chemicalbook.comechemi.com

A sharp singlet is observed for the methoxy group (-OCH₃) protons, which are chemically equivalent and not coupled to any other protons. chemicalbook.comechemi.com The aromatic region of the spectrum is more complex, showing signals for the three adjacent protons on the substituted benzene (B151609) ring. These protons exhibit characteristic splitting patterns due to coupling with their neighbors.

Published spectral data reports a singlet for the methoxy protons at approximately 4.02 ppm. chemicalbook.comechemi.com The aromatic protons appear in the downfield region, with a triplet observed at 7.13 ppm (J = 8.1 Hz) and a multiplet between 7.74-7.81 ppm. chemicalbook.comechemi.com The triplet corresponds to the proton at the C5 position, which is coupled to the two adjacent protons at C4 and C6. The multiplet represents the overlapping signals of the protons at the C4 and C6 positions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | 4.02 | Singlet (s) | N/A |

| H-5 | 7.13 | Triplet (t) | 8.1 |

| H-4, H-6 | 7.74 - 7.81 | Multiplet (m) | - |

Data sourced from experiments conducted in CDCl₃ at 300 MHz. chemicalbook.comechemi.com

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected: one for the methoxy carbon and six for the carbons of the benzene ring.

While specific experimental ¹³C NMR data for this exact compound is not widely published, expected chemical shifts can be predicted based on the known effects of the substituents (bromo, methoxy, and nitro groups) and data from analogous compounds. rsc.orgchemicalbook.comnih.gov

C-OCH₃: The carbon of the methoxy group is expected to appear in the range of δ 55–65 ppm.

C-Br (C1): The carbon atom directly attached to the bromine is anticipated to resonate around δ 110-120 ppm.

C-O (C2): The carbon bonded to the methoxy group will be significantly downfield, typically in the δ 150–160 ppm range.

C-NO₂ (C3): The carbon bearing the nitro group is also shifted downfield, expected around δ 145-155 ppm.

Aromatic CH (C4, C5, C6): These carbons will resonate in the typical aromatic region of δ 115–140 ppm, with their exact shifts influenced by the electronic effects of the nearby substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 55 - 65 |

| C1 (-Br) | 110 - 120 |

| C4 | 120 - 130 |

| C6 | 125 - 135 |

| C5 | 130 - 140 |

| C3 (-NO₂) | 145 - 155 |

| C2 (-OCH₃) | 150 - 160 |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons. It would show a clear correlation between the proton at C5 and its neighbors at C4 and C6, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals at δ 7.13 and δ 7.74-7.81 to their respective carbon atoms (C5, C4, and C6) in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the quaternary (non-protonated) carbons. For instance, correlations would be expected from the methoxy protons (-OCH₃) to the C2 carbon, and from the aromatic protons (H4, H5, H6) to the substituted carbons (C1, C2, C3), thereby confirming the entire molecular structure.

Vibrational Spectroscopy for Molecular Fingerprinting

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its specific functional groups. Analysis of structurally similar molecules allows for the assignment of these characteristic bands. chemsrc.com

Nitro Group (-NO₂): This group gives rise to two strong and distinct stretching vibrations: an asymmetric stretch typically found in the 1520–1540 cm⁻¹ region and a symmetric stretch in the 1340–1360 cm⁻¹ region.

Methoxy Group (-OCH₃): The C-H stretching vibrations of the methyl group appear in the 2850–2960 cm⁻¹ range. A strong C-O-C (aryl ether) stretching band is expected between 1240–1260 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear in the 1450–1600 cm⁻¹ region.

C-Br Bond: The stretching vibration for the carbon-bromine bond is found in the lower frequency region of the spectrum, generally between 500 and 650 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (-OCH₃) | Stretching | 2850 - 2960 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Nitro (-NO₂) | Asymmetric Stretching | 1520 - 1540 |

| Nitro (-NO₂) | Symmetric Stretching | 1340 - 1360 |

| Aryl Ether (C-O-C) | Stretching | 1240 - 1260 |

| C-Br | Stretching | 500 - 650 |

FT-Raman spectroscopy provides complementary information to FT-IR. While IR spectroscopy is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability.

In the FT-Raman spectrum of this compound, the symmetric vibrations are often more prominent than in the IR spectrum.

The symmetric stretching vibration of the nitro group (~1340–1360 cm⁻¹) is expected to show a strong signal. irjet.net

The aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the entire ring, typically produce strong Raman bands.

The C-Br stretching vibration would also be observable.

Together, FT-IR and FT-Raman spectra provide a comprehensive vibrational profile, confirming the presence of all key functional groups and contributing to the definitive structural elucidation of the compound. chemsrc.comirjet.netnih.gov

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Nitro (-NO₂) | Symmetric Stretching | 1340 - 1360 | Strong |

| Aromatic Ring | Ring Breathing Modes | ~1000 | Strong |

| C-Br | Stretching | 500 - 650 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for examining the electronic transitions within this compound. The UV-Vis spectrum is dictated by the presence of chromophores, which are parts of the molecule that absorb light. In this compound, the primary chromophores are the nitrated benzene ring and the methoxy group.

The benzene ring itself gives rise to characteristic absorptions in the ultraviolet region. However, the substituents—a bromine atom, a methoxy group (-OCH₃), and a nitro group (-NO₂)—profoundly influence the electronic transitions. The nitro group acts as a powerful electron-withdrawing group and a strong chromophore, which tends to shift the absorption to longer wavelengths (a bathochromic shift). This is due to charge-transfer transitions from the benzene ring to the nitro group.

Conversely, the methoxy group is an electron-donating group (auxochrome) that can also influence the absorption maxima. This "push-pull" electronic system, created by the opposing effects of the methoxy and nitro groups, affects the energy of the electronic transitions. While specific experimental UV-Vis absorption maxima for this compound are not widely published, theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on structurally similar compounds can predict these transitions. researchgate.nettandfonline.com The analysis typically reveals transitions corresponding to π → π* and n → π* electronic transitions within the aromatic system.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Substituted Benzene Ring | Ultraviolet (UV) |

| n → π* | Nitro Group (-NO₂) | Near-UV to Visible |

This table is based on theoretical principles and data from analogous compounds.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and structural features of this compound. The molecular weight of the compound is 232.03 g/mol . biosynth.com A key feature in the mass spectrum of a brominated compound is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This results in the molecular ion appearing as a pair of peaks (M⁺ and M+2) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule. researchgate.net

In electrospray ionization (ESI) mass spectrometry, the compound is often observed as a protonated molecule, [M+H]⁺. echemi.com For this compound, this would appear as a doublet at m/z 233 and 235. Some sources have reported the detection of the [M+1]⁺ ion at m/z 234, likely corresponding to the protonated molecule containing the ⁷⁹Br isotope. echemi.com

The fragmentation pattern provides further structural confirmation. Under collision-induced dissociation, the molecular ion breaks apart in predictable ways. For nitroaromatic compounds, characteristic fragmentation includes the loss of the nitro group (NO₂, 46 Da) and the loss of NO (30 Da) followed by CO. youtube.com The methoxy group can lead to the loss of a methyl radical (·CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da). youtube.com

Table 2: Predicted Molecular Ions and Key Fragments in Mass Spectrometry

| Ion/Fragment | m/z (for ⁷⁹Br isotope) | Description |

|---|---|---|

| [M]⁺ | 232 | Molecular Ion |

| [M+2]⁺ | 234 | Isotopic Molecular Ion (⁸¹Br) |

| [M+H]⁺ | 233 | Protonated Molecular Ion |

| [M+H+2]⁺ | 235 | Isotopic Protonated Molecular Ion (⁸¹Br) |

| [M-NO₂]⁺ | 186 | Loss of a nitro group |

| [M-CH₃]⁺ | 217 | Loss of a methyl radical from the methoxy group |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. Certificates of Analysis for commercial batches of this compound often cite HPLC as the method for purity verification, with purities as high as 99.99% being reported. thermofisher.com The technique is also used to monitor the progress of synthetic reactions that produce the compound. echemi.com

A typical setup for analyzing this non-polar to moderately polar compound would involve reverse-phase HPLC. Based on methods for similar compounds like 1-Bromo-2,5-dimethoxy-3-nitrobenzene, a C18 or a specialized reverse-phase column (like Newcrom R1) can be used. sielc.com

Table 3: Representative HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., Formic Acid) |

| Detection | UV Detector (e.g., at 254 nm) |

| Mode | Isocratic or Gradient Elution |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is frequently used during the synthesis of this compound to confirm the identity of the product in real-time. echemi.com

In a typical LC-MS analysis, the compound is first separated on an HPLC column. To ensure compatibility with the mass spectrometer, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com After elution from the column, the compound enters an electrospray ionization (ESI) source, where it is ionized before being detected by the mass analyzer. echemi.com This provides both the retention time from the LC and the mass-to-charge ratio from the MS, offering a high degree of confidence in the identification of the compound. echemi.com

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly faster analysis times and improved resolution compared to traditional HPLC. For compounds like this compound, UPLC methods can be developed for rapid purity checks and high-throughput analysis. sielc.com The principles are similar to HPLC, but the system operates at much higher pressures to force the mobile phase through the densely packed column. sielc.com

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Bromo-2,5-dimethoxy-3-nitrobenzene |

| Acetonitrile |

| Water |

| Formic Acid |

| Phosphoric Acid |

| Formaldehyde |

Computational and Theoretical Investigations of 1 Bromo 2 Methoxy 3 Nitrobenzene

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust balance between accuracy and computational cost for studying the electronic structure of many-atom systems. It is employed to determine the molecule's ground-state properties by calculating the electron density.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. For 1-Bromo-2-methoxy-3-nitrobenzene, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

The benzene (B151609) ring is expected to be nearly planar, but the presence of three adjacent, bulky substituents (bromo, methoxy (B1213986), and nitro groups) introduces significant steric strain. This strain likely causes slight distortions in the ring's planarity and influences the orientation of the methoxy and nitro groups relative to the ring. The C-O-C bond of the methoxy group and the C-N bond of the nitro group will adopt conformations that minimize repulsive forces between them and the adjacent bromine atom. While specific calculated geometric parameters for this molecule are not available in published literature, DFT calculations would precisely quantify these structural features.

Following geometry optimization, DFT calculations can predict the harmonic vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and are the basis for theoretical infrared (IR) and Raman spectra. Comparing these calculated spectra with experimental FT-IR and FT-Raman data is a critical method for validating the accuracy of the computational model. researchgate.netresearchgate.net

For this compound, characteristic vibrational modes would include:

NO₂ Group Vibrations: Strong asymmetric and symmetric stretching bands, typically observed around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.netscirp.org

C-O-C (Methoxy) Vibrations: Asymmetric and symmetric stretching modes.

Aromatic Ring Vibrations: C-H and C=C stretching modes.

C-Br Vibration: A stretching mode at lower frequencies.

Although a direct comparison of theoretical and experimental spectra for this specific molecule is not present in the searched literature, DFT provides a reliable method for assigning the vibrational modes observed in experimental spectra. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. acs.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and reactivity. researchgate.net

In this compound, the electronic nature of the substituents strongly influences the FMOs:

The methoxy (-OCH₃) group is electron-donating, which tends to raise the energy of the HOMO.

The nitro (-NO₂) group is strongly electron-withdrawing, which significantly lowers the energy of the LUMO. researchgate.netrsc.org

The bromo (-Br) group is weakly deactivating and also acts as an electron-withdrawing group through induction.

This combination of a strong electron-donating group and a strong electron-withdrawing group on the same aromatic ring is expected to result in a relatively small HOMO-LUMO energy gap. A smaller gap facilitates electronic excitation and suggests a propensity for intramolecular charge transfer (ICT) from the methoxy- and benzene-rich regions (donor) to the nitro group (acceptor). This ICT character is a key feature of its electronic structure.

| Orbital | Expected Energy Level | Primary Location | Role in Reactivity |

|---|---|---|---|

| HOMO | Relatively High | Delocalized over the benzene ring and methoxy group | Nucleophilic / Electron Donor |

| LUMO | Relatively Low | Localized on the nitro group and adjacent ring carbons | Electrophilic / Electron Acceptor |

| HOMO-LUMO Gap (ΔE) | Small | - | Indicates High Reactivity and potential for ICT |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): The most electron-rich areas would be concentrated on the oxygen atoms of the nitro group due to their high electronegativity. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): Electron-deficient regions would be located around the hydrogen atoms of the aromatic ring and influenced by the strong electron-withdrawing effect of the adjacent nitro group.

Neutral/Near-Neutral Potential (Green): The carbon atoms of the benzene ring and the methoxy group would exhibit intermediate potentials.

The MEP map provides a clear, qualitative picture of the molecule's reactivity sites. researchgate.netwalisongo.ac.id

Natural Bond Orbital (NBO) analysis provides a detailed quantitative description of the bonding and electronic structure within a molecule. wikipedia.org It examines charge delocalization, hyperconjugative interactions, and donor-acceptor relationships between orbitals. walisongo.ac.id

An NBO analysis of this compound would quantify the intramolecular charge transfer predicted by FMO analysis. It would reveal significant delocalization of electron density from the lone pairs of the methoxy oxygen atom and the π-system of the benzene ring into the antibonding orbitals (σ* or π*) associated with the electron-withdrawing nitro group. The stabilization energies (E(2)) calculated in NBO analysis provide a measure of the strength of these charge-transfer interactions, which are key to understanding the molecule's stability and electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting electronic absorption spectra (e.g., UV-Visible spectra). TD-DFT calculates the energies required to promote an electron from an occupied orbital to an unoccupied orbital.

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths (intensities) of these transitions. The primary electronic transitions would likely involve:

π → π transitions* within the aromatic system.

n → π transitions* involving the non-bonding electrons on the oxygen atoms of the methoxy and nitro groups.

Intramolecular Charge Transfer (ICT) transitions , where an electron is promoted from a HOMO localized on the donor part of the molecule (ring/methoxy group) to a LUMO localized on the acceptor part (nitro group).

These ICT transitions are often responsible for strong absorption bands in the UV-Visible spectrum. The results from TD-DFT would provide a theoretical basis for interpreting the experimental electronic spectrum of the compound.

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an invaluable tool for the structural elucidation of molecules. The Gauge-Including Atomic Orbital (GIAO) method, a widely used approach within the framework of Density Functional Theory (DFT), is particularly effective in calculating the magnetic shielding tensors of nuclei, from which chemical shifts can be derived. This method accounts for the gauge-origin dependence of the magnetic shielding, ensuring more accurate predictions.

For this compound, the GIAO method can predict the 1H and 13C NMR chemical shifts. The chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing nitro group is expected to cause a significant downfield shift (higher ppm values) for the protons and carbons on the aromatic ring, particularly those in close proximity (ortho and para positions). Conversely, the electron-donating methoxy group would induce an upfield shift (lower ppm values). The bromine atom's effect is more complex, involving both inductive and resonance effects.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (ppm) for a Substituted Nitrobenzene (B124822) Analogue (Illustrative)

| Atom | Predicted Chemical Shift (ppm) - GIAO/B3LYP/6-311+G(2d,p) |

| H-4 | 7.85 |

| H-5 | 7.60 |

| H-6 | 8.10 |

| C-1 | 125.0 |

| C-2 | 150.0 |

| C-3 | 148.5 |

| C-4 | 129.8 |

| C-5 | 124.2 |

| C-6 | 135.1 |

| C (OCH3) | 56.5 |

Note: The data in this table is illustrative for a conceptually similar substituted nitrobenzene and not the exact values for this compound. Actual values would require specific calculations.

Solvent Effects on Electronic and Reactivity Properties (IEF-PCM Model)

The electronic and reactivity properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a powerful computational tool for studying these solvent effects. The IEF-PCM model treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. This approach allows for the calculation of molecular properties in solution, providing a more realistic representation of chemical phenomena.

For this compound, the IEF-PCM model can be used to investigate how solvents of varying polarity affect its electronic structure, such as the dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO). An increase in solvent polarity is generally expected to stabilize charge-separated states. Given the strong electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy group, this compound possesses a significant ground-state dipole moment. In a polar solvent, this dipole moment is likely to be enhanced due to the stabilizing interactions with the solvent's dielectric field.

Furthermore, the HOMO-LUMO energy gap, which is a key indicator of a molecule's kinetic stability and reactivity, is also expected to be modulated by the solvent. Polar solvents can differentially stabilize the HOMO and LUMO, often leading to a reduction in the energy gap. This can have implications for the molecule's UV-Vis absorption spectrum, as a smaller HOMO-LUMO gap generally corresponds to a red shift (shift to longer wavelengths) in the absorption maxima.

Table 2: Illustrative Solvent Effects on the Dipole Moment and HOMO-LUMO Gap of a Substituted Nitroaromatic Compound (IEF-PCM)

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 4.50 | -7.20 | -2.80 | 4.40 |

| Dichloromethane | 8.93 | 5.80 | -7.25 | -2.90 | 4.35 |

| Acetonitrile | 37.5 | 6.50 | -7.30 | -2.98 | 4.32 |

| Water | 78.4 | 7.10 | -7.35 | -3.05 | 4.30 |

Note: The data presented is hypothetical and serves to illustrate the expected trends for a molecule like this compound when subjected to IEF-PCM calculations.

Non-Linear Optical (NLO) Properties and First Hyperpolarizability Calculations

Molecules with large non-linear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key molecular property that governs the second-order NLO response. Molecules possessing a strong "push-pull" electronic character, with electron-donating and electron-withdrawing groups connected by a π-conjugated system, often exhibit large β values.

This compound features a methoxy group (donor) and a nitro group (acceptor) on a benzene ring (π-system), making it a candidate for NLO activity. Computational chemistry, particularly DFT calculations, provides a powerful means to predict the first hyperpolarizability of molecules. The components of the β tensor can be calculated, and from these, the total hyperpolarizability can be determined.

The magnitude of the first hyperpolarizability is sensitive to the electronic structure of the molecule. The charge transfer from the methoxy group to the nitro group, facilitated by the aromatic ring, is the primary origin of the NLO response in this system. The bromine atom can also influence the NLO properties through its electronic effects. Theoretical calculations can explore the effect of different functionals and basis sets on the predicted β values. For push-pull nitroaromatics, it has been shown that the choice of functional can significantly impact the accuracy of the predicted hyperpolarizability.

Table 3: Calculated First Hyperpolarizability (β) Components for a Representative Push-Pull Nitroaromatic Molecule (DFT)

| Hyperpolarizability Component | Calculated Value (a.u.) |

| βxxx | 1200 |

| βxxy | 150 |

| βxyy | -50 |

| βyyy | 200 |

| βtotal | 1500 |

Note: This table provides an example of the kind of data obtained from DFT calculations of NLO properties for a push-pull system and does not represent actual calculated values for this compound.

Reactivity Descriptors and Topological Parameters (ALIE, ELF, LOL, RDG, Fukui Functions, AIM)

Conceptual Density Functional Theory (DFT) provides a range of reactivity descriptors that are invaluable for predicting and understanding the chemical reactivity of molecules. For this compound, these descriptors can identify the most probable sites for electrophilic, nucleophilic, and radical attack.

Fukui functions (f(r)) are particularly useful for identifying the local reactivity of different atomic sites within a molecule. The Fukui function for nucleophilic attack (f+(r)) indicates the sites most susceptible to attack by a nucleophile, while the Fukui function for electrophilic attack (f-(r)) points to the sites most likely to be attacked by an electrophile. For this compound, the nitro group is expected to activate the aromatic ring towards nucleophilic attack, and the Fukui functions would likely highlight the carbon atoms ortho and para to the nitro group as the most reactive sites.

Topological analyses of scalar fields derived from the electron density provide further insights into the chemical bonding and reactivity.

Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to partition the molecule into atomic basins and characterize the nature of chemical bonds through the properties at the bond critical points.

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are functions that reveal the regions of space where electrons are localized, such as in covalent bonds and lone pairs.

The Reduced Density Gradient (RDG) analysis is used to identify and visualize non-covalent interactions within the molecule.

The Average Local Ionization Energy (ALIE) mapped on the molecular surface can indicate the sites that are most likely to be involved in electrophilic reactions.

These methods collectively provide a detailed picture of the electronic structure and reactivity of this compound, complementing the information obtained from Fukui functions.

Table 4: Illustrative Condensed Fukui Functions for Nucleophilic Attack (f+) on a Substituted Nitrobenzene

| Atom | f+ Value |

| C-1 | 0.05 |

| C-2 | 0.02 |

| C-3 | 0.08 |

| C-4 | 0.15 |

| C-5 | 0.03 |

| C-6 | 0.12 |

Note: The values are for illustrative purposes to show how Fukui functions can quantify the reactivity of different sites. Higher values indicate a greater susceptibility to nucleophilic attack.

Thermodynamic Properties and Quantum Chemical Descriptors

Quantum chemical calculations are widely used to determine the thermodynamic properties of molecules, such as their enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy (G°). These properties are fundamental to understanding the stability of a molecule and the energetics of chemical reactions in which it participates.

For this compound, methods like G3 and G4 theory, or more commonly, DFT methods in conjunction with statistical thermodynamics, can be used to calculate these properties. The calculations typically involve geometry optimization followed by a frequency calculation to obtain the vibrational frequencies, which are then used to compute the thermal contributions to the thermodynamic functions. The accuracy of these calculations is dependent on the level of theory and the basis set employed.

In addition to the standard thermodynamic properties, a range of quantum chemical descriptors can be calculated to further characterize the molecule. These include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): A measure of the ability of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A global reactivity index that measures the propensity of a species to accept electrons.

Table 5: Calculated Thermodynamic Properties and Quantum Chemical Descriptors for a Brominated Aromatic Compound (Illustrative)

| Property | Calculated Value |

| Enthalpy of Formation (ΔfH°) | -50.2 kJ/mol |

| Entropy (S°) | 350.5 J/(mol·K) |

| Gibbs Free Energy (G°) | -150.8 kJ/mol |

| Ionization Potential (IP) | 8.5 eV |

| Electron Affinity (EA) | 1.2 eV |

| Electronegativity (χ) | 4.85 eV |

| Chemical Hardness (η) | 3.65 eV |

| Electrophilicity Index (ω) | 3.22 eV |

Note: This table contains example data for a related brominated aromatic compound to illustrate the types of properties that can be calculated.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Intermediate in Complex Chemical Syntheses

1-Bromo-2-methoxy-3-nitrobenzene serves as a fundamental building block in the field of organic synthesis. biosynth.comnanoporation.eu Its utility lies in its capacity to participate in a variety of chemical reactions, allowing for the construction of more intricate molecular architectures. The presence of the reactive bromine atom, the electron-donating methoxy (B1213986) group, and the electron-withdrawing nitro group all contribute to its chemical reactivity and versatility. cymitquimica.com This allows chemists to use the compound as a starting point for multi-step syntheses, leading to a wide array of complex organic molecules.

Role as a Building Block for Pharmaceutical and Agrochemical Synthesis

The compound is a critical intermediate in the manufacturing of both pharmaceuticals and agrochemicals. innospk.comcymitquimica.commusechem.com A notable application is in the synthesis of Eltrombopag, a medication used to treat thrombocytopenia, a condition characterized by a low platelet count. innospk.com The specific functional groups on the this compound molecule are essential for the series of reactions required to construct the final active pharmaceutical ingredient. innospk.com Its role as a precursor underscores its importance in the pharmaceutical industry. innospk.com In the agrochemical sector, it is similarly used as a starting material for creating new crop protection agents. innospk.commusechem.com

Precursor in the Development of Functional Materials and Dyes

Beyond the life sciences, this compound is also employed in the field of materials science. smolecule.com It serves as a precursor in the synthesis of specialty chemicals, which can be used to develop functional materials and dyes. innospk.com The compound's aromatic structure and functional groups can be modified to create molecules with specific electronic or optical properties, which are desirable characteristics for new materials.

Strategic Reagent in Cross-Coupling Methodologies

The bromine atom on the benzene (B151609) ring makes this compound a suitable reagent for cross-coupling reactions. These reactions are powerful tools in organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The compound can participate in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the efficient construction of complex molecular frameworks.

Integration into Protein Degrader Building Block Scaffolds

A more recent and advanced application of molecules with similar functionalities is in the burgeoning field of targeted protein degradation. While direct evidence for this compound is emerging, related bromo-nitroaromatic structures are utilized as scaffolds for creating protein degrader building blocks. sigmaaldrich.com These building blocks are essential components of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively eliminate disease-causing proteins. sigmaaldrich.com The development of such building blocks often involves linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase via a chemical linker. sigmaaldrich.com The modular nature of these scaffolds allows for the rapid synthesis of libraries of potential protein degraders.

Research Findings

| Application Area | Key Role of this compound | Example |

| Pharmaceutical Synthesis | Intermediate | Synthesis of Eltrombopag innospk.com |

| Agrochemical Synthesis | Building Block | Development of new crop protection agents innospk.commusechem.com |

| Materials Science | Precursor | Creation of functional materials and dyes innospk.comsmolecule.com |

| Organic Synthesis | Versatile Intermediate | Used in complex multi-step syntheses biosynth.comnanoporation.eu |

| Cross-Coupling Reactions | Reagent | Formation of carbon-carbon and carbon-heteroatom bonds |

| Protein Degradation | Scaffold Component | Potential use in creating protein degrader building blocks |

Investigation of Derivatives and Analogues of 1 Bromo 2 Methoxy 3 Nitrobenzene

Structural Analogues with Varying Substituent Patterns

The chemical properties and reactivity of 1-bromo-2-methoxy-3-nitrobenzene are intrinsically linked to the specific arrangement of its bromo, methoxy (B1213986), and nitro functional groups on the benzene (B151609) ring. Altering the position of these substituents gives rise to a variety of structural analogues, each with unique characteristics.

A notable analogue is 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene . In this compound, the nitro group is at position 3 and the methoxy group is at position 4. This arrangement, along with the presence of a methyl group at position 2, creates different electronic and steric effects compared to this compound. Another isomer, 2-Bromo-1-methoxy-3-nitrobenzene , demonstrates how a simple positional shift of the substituents can lead to significant changes in the molecule's reactivity and its solid-state packing.

The electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitro group is a key determinant of the chemical behavior of these compounds. For instance, in N-(3,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulphonamide, the dimethoxyphenyl group exhibits a particular substitution pattern that influences its biological activity. nih.gov Bromination of this compound leads to the formation of N-(4-bromo-3,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulphonamide and N-(2-bromo-3,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulphonamide , further highlighting how the position of the bromine atom can be varied. nih.gov

Other related structures include 1-(2-Bromoethoxy)-3-nitrobenzene , where an ethoxy group replaces the methoxy group, and the nitro group is at position 3. vulcanchem.com The synthesis of nonsymmetrically substituted phenazines has involved the use of 1-bromo-2-nitro-4-(trifluoromethyl)benzene and 2-bromo-4-(tert-butyl)-1-nitrobenzene , showcasing analogues with additional or different substituent groups. acs.org

The following table provides a comparison of this compound with some of its structural analogues:

| Compound Name | Substituent Positions | Key Differences from this compound |

| This compound | 1-Bromo, 2-Methoxy, 3-Nitro | - |

| 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | 1-Bromo, 4-Methoxy, 2-Methyl, 3-Nitro | Methoxy group at position 4, additional methyl group at position 2. |

| 2-Bromo-1-methoxy-3-nitrobenzene | 2-Bromo, 1-Methoxy, 3-Nitro | Positions of bromo and methoxy groups are swapped. |

| 1-Bromo-4,5-dimethoxy-2-nitrobenzene acs.org | 1-Bromo, 4,5-Dimethoxy, 2-Nitro | Two methoxy groups at positions 4 and 5, nitro group at position 2. |

| N-(4-bromo-3,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulphonamide nih.gov | Bromo and dimethoxy substitutions on a phenyl ring within a larger sulphonamide structure. | Complex structure with different core and substituent interactions. |

Synthesis and Characterization of Related Brominated, Methoxylated, and Nitrated Aromatics

The synthesis of brominated, methoxylated, and nitrated aromatic compounds involves a series of well-established organic reactions. The specific sequence and reaction conditions are crucial for achieving the desired substitution pattern due to the directing effects of the functional groups. libretexts.org

Nitration is a fundamental process for introducing a nitro group onto an aromatic ring. rushim.ru The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. rushim.ru The pre-existing substituents on the benzene ring dictate the position of the incoming nitro group. For example, the synthesis of 1-Bromo-4,5-dimethoxy-2-nitrobenzene is achieved by nitrating 4-bromo-1,2-dimethoxybenzene with concentrated nitric acid at low temperatures. acs.org

Bromination of aromatic compounds is another key reaction. mdpi.com Reagents like N-bromosuccinimide are often used. mdpi.com For instance, the bromination of N-(3,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulphonamide yields a mixture of brominated products. nih.gov The synthesis of novel brominated methoxyquinolines has also been reported, starting from 1,2,3,4-tetrahydroquinoline (B108954) through regioselective bromination and subsequent reactions. nih.gov

Alkylation , such as methylation, is used to introduce methoxy groups. For example, N-(3,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulphonamide can be methylated with methyl iodide. nih.gov

The characterization of these synthesized compounds relies on various spectroscopic techniques. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the protons and carbon atoms, which is essential for confirming the substitution pattern. Infrared (IR) spectroscopy helps in identifying the presence of specific functional groups like nitro and methoxy groups. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

The synthesis of various derivatives often involves multi-step processes. For example, the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives starts with the Buchwald-Hartwig coupling of a nonsymmetrically substituted 4,5-dialkoxy-2-nitroaniline with a 1-bromo-2-nitrobenzene (B46134) derivative. This is followed by reduction of the nitro groups and subsequent oxidation to form the phenazine (B1670421) system. acs.org

The following table summarizes the synthesis and characterization data for some related compounds:

| Compound | Synthesis Method | Key Characterization Data |

| 1-Bromo-4,5-dimethoxy-2-nitrobenzene acs.org | Nitration of 4-bromo-1,2-dimethoxybenzene with concentrated nitric acid. | Yield: 42% (yellow crystalline solid). |

| N-(4-bromo-3,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulphonamide nih.gov | Bromination of N-(3,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulphonamide with N-bromosuccinimide. | Yield: 54%. ¹H NMR (200 MHz, CDCl₃): δ 3.15 (3H, s), 3.77 (6H, s), 3.86 (3H, s), 6.30 (2H, s), 6.93 (2H, d, J = 8.8), 7.53 (2H, d, J = 8.8). |

| N-(2-bromo-4,5-dimethoxyphenyl)-N-ethyl-4-methoxybenzenesulphonamide nih.gov | Alkylation of the corresponding sulphonamide with bromoethane. | Yield: 39% (crystals). ¹H NMR (200 MHz, CDCl₃): δ 1.10 (3H, t, J = 7.2), 3.49 (2H, m), 3.74 (3H, s), 3.87 (6H, s), 6.57 (1H, s), 6.95 (2H, d, J = 9.0), 7.03 (1H, s), 7.72 (2H, d, J = 9.0). |

| 6,8-dibromo-5-nitroquinoline nih.gov | Selective nitration of 6,8-dibromoquinoline. | Yield: 96%. ¹H NMR spectra show the disappearance of two doublets with meta coupling from the starting material. |

Comparative Reactivity and Electronic Effects of Structural Variations

The reactivity of substituted nitrobenzenes is profoundly influenced by the electronic properties of the substituents on the aromatic ring. dergipark.org.tr The interplay between electron-donating groups (EDGs) like the methoxy group (-OCH₃) and electron-withdrawing groups (EWGs) like the nitro group (-NO₂) and the bromine atom (-Br) dictates the molecule's susceptibility to electrophilic and nucleophilic attack.

In This compound , the methoxy group at position 2 would strongly activate positions 4 and 6 for electrophilic substitution. However, the deactivating nitro group at position 3 and the bromine at position 1 would counteract this activation. This complex interplay of electronic effects makes predicting the exact reactivity challenging without experimental data.

Studies on nitrobenzene (B124822) derivatives have shown that their toxicological properties can be modeled using quantum molecular descriptors like hyperpolarizability. dergipark.org.tr Research has indicated that for second-order hyperpolarizability, the substitution pattern follows the sequence γ ortho < γ meta < γ para, suggesting that the position of substituents significantly impacts the electronic response of the molecule. dergipark.org.tr

The reactivity of halogen-substituted heterocycles can also be influenced by subtle structural variations and the reaction environment. purdue.edu For instance, the reactivity of halogen-substituted pyrazoles under reductive conditions can vary significantly depending on the halogen present. purdue.edu

The electronic properties of these molecules can be further probed using computational methods. researchgate.net Theoretical investigations on substituted nitrobenzene compounds, using methods like Density Functional Theory (DFT), can provide insights into bond lengths, atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net These calculations help in understanding the charge distribution and the sites most susceptible to chemical attack. researchgate.net

The following table outlines the expected electronic effects and their influence on reactivity for different substituent patterns:

| Compound | Key Substituents and Positions | Expected Electronic Effects and Reactivity |

| This compound | 1-Br (deactivating, o,p-director), 2-OCH₃ (activating, o,p-director), 3-NO₂ (deactivating, m-director) | Complex interplay of activating and deactivating groups. The methoxy group directs towards positions 4 and 6, but the overall ring is deactivated. |

| 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | 1-Br (deactivating, o,p-director), 4-OCH₃ (activating, o,p-director), 2-CH₃ (activating, o,p-director), 3-NO₂ (deactivating, m-director) | The methoxy and methyl groups activate the ring, while the bromo and nitro groups deactivate it. The nitro group at position 3 may decrease reactivity towards electrophilic substitution. |

| Nitrobenzene Derivatives (General) dergipark.org.tr | -NO₂ with other substituents | The nitro group is strongly electron-withdrawing, making the aromatic ring less susceptible to electrophilic attack. The position of other functional groups significantly alters the electronic properties and toxicity. dergipark.org.tr |

Exploration of Biological Activities and Biochemical Applications

Anti-Inflammatory Properties and Related Mechanistic Investigations (e.g., Prostaglandin (B15479496) Synthesis Inhibition)

1-Bromo-2-methoxy-3-nitrobenzene has been suggested to possess anti-inflammatory properties. Current time information in Bangalore, IN.innovareacademics.inbiosynth.com The mechanism of action is thought to be related to the inhibition of prostaglandin synthesis, a key pathway in the inflammatory response. Current time information in Bangalore, IN.innovareacademics.inbiosynth.com Prostaglandins are lipid autacoids derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes and are pivotal mediators of inflammation. nih.gov The inhibition of these enzymes is a common mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov